An In-depth Technical Guide to 8-Chloro-9H-purine: A Cornerstone Scaffold for Medicinal Chemistry
An In-depth Technical Guide to 8-Chloro-9H-purine: A Cornerstone Scaffold for Medicinal Chemistry
Abstract: 8-Chloro-9H-purine is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of a multitude of biologically active molecules. Its strategic chloro-substituent at the C8 position renders the purine core susceptible to nucleophilic substitution, providing a key chemical handle for molecular elaboration. This guide offers an in-depth exploration of the chemical properties, structure, spectroscopic profile, and synthetic utility of 8-Chloro-9H-purine. It is intended for researchers, scientists, and professionals in drug development who seek to leverage this scaffold in the design and synthesis of novel therapeutic agents. The document provides not only foundational data but also proven experimental insights and protocols, grounded in established chemical principles.
Core Chemical Properties and Structure
8-Chloro-9H-purine (CAS No: 17587-87-0) is a purine derivative where a chlorine atom replaces the hydrogen at the 8th position of the bicyclic ring system[1][2]. This single substitution dramatically influences the molecule's reactivity, transforming it from a relatively inert heterocycle into a valuable synthetic intermediate. The electron-withdrawing nature of the chlorine atom, coupled with its capacity to act as a leaving group, makes the C8 position an electrophilic center ripe for chemical modification.
Molecular Structure
The foundational structure consists of a pyrimidine ring fused to an imidazole ring. The chlorine atom is attached to the imidazole part of the scaffold.
Physicochemical Data
The key properties of 8-Chloro-9H-purine are summarized below. It is important to note that while some data are derived from experimental sources, others are predicted values from computational models due to the limited availability of published experimental data for this specific isomer.
| Property | Value | Source |
| CAS Number | 17587-87-0 | [1][2] |
| Molecular Formula | C₅H₃ClN₄ | [1] |
| Molecular Weight | 154.56 g/mol | [] |
| IUPAC Name | 8-chloro-7H-purine | [] |
| Boiling Point | 287.9 ± 23.0 °C (Predicted) | [1] |
| Density | 1.84 ± 0.1 g/cm³ (Predicted) | [1] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Soluble in organic solvents like DMSO and DMF. | [4] |
Spectroscopic and Analytical Profile
Characterization of 8-Chloro-9H-purine relies on a standard suite of spectroscopic techniques. While a dedicated public repository of spectra for this specific compound is sparse, its structural features give rise to a predictable analytical profile based on data from closely related analogs[5][6].
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include two distinct singlets in the aromatic region (typically δ 8.0-9.5 ppm) corresponding to the non-equivalent C2-H and C6-H protons on the purine core. A broad singlet corresponding to the N9-H proton would also be present, the chemical shift of which can be highly dependent on solvent and concentration[7].
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¹³C NMR: The carbon spectrum will show five signals for the five carbon atoms in the purine ring. The C8 carbon, being directly attached to the electronegative chlorine atom, would appear at a characteristic chemical shift. Based on data for the purine core, the expected shifts are approximately: C2 (~152 ppm), C4 (~155 ppm), C5 (~125 ppm), C6 (~145 ppm), and C8 (variable, influenced by chlorine)[8].
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. For 8-Chloro-9H-purine, characteristic absorption bands would include:
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N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ due to the N-H bond of the imidazole ring.
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C=N and C=C Stretching: A series of sharp peaks between 1500-1650 cm⁻¹ corresponding to the stretching vibrations of the aromatic rings.
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C-Cl Stretching: A peak in the fingerprint region, typically around 600-800 cm⁻¹, indicating the presence of the carbon-chlorine bond[9][10].
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is a definitive tool for confirming the molecular weight and elemental composition.
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Molecular Ion Peak: A prominent molecular ion peak (M⁺) will be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), this will appear as a characteristic pair of peaks at m/z 154 and m/z 156[11].
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Fragmentation Pattern: Common fragmentation pathways for purines involve the cleavage of the imidazole ring, which can provide further structural confirmation.
Synthesis and Purification
The synthesis of 8-chloropurines can be achieved through several established routes. A common and reliable strategy involves the cyclization of a suitably substituted pyrimidine precursor. This approach offers good control over regioselectivity.
Representative Synthetic Workflow
The diagram below illustrates a generalized, yet field-proven, workflow for the synthesis of 8-halopurines, which is adaptable for 8-Chloro-9H-purine. The key step is the ring closure of a diamino-pyrimidine intermediate.
Detailed Experimental Protocol (Representative)
This protocol describes a robust method for synthesizing 8-Chloro-9H-purine from 8-hydroxypurine (hypoxanthine analog). This method is a logical extension of established procedures for converting hydroxy-heterocycles to their chloro-derivatives[12].
Objective: To convert 8-hydroxypurine to 8-Chloro-9H-purine.
Materials:
-
8-Hydroxypurine
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylaniline (as a catalyst and acid scavenger)
-
Toluene (or other high-boiling inert solvent)
-
Ice water
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Sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend 8-hydroxypurine (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).
-
Scientist's Rationale: Using POCl₃ as both the reagent and solvent ensures the reaction goes to completion. The setup is maintained under an inert nitrogen atmosphere to prevent side reactions with atmospheric moisture.
-
-
Catalyst Addition: Slowly add N,N-dimethylaniline (0.1-0.2 equivalents) to the suspension. The addition should be done cautiously as it can be exothermic.
-
Scientist's Rationale: N,N-Dimethylaniline acts as a catalyst, accelerating the chlorination process. It also serves as a base to neutralize the HCl gas produced during the reaction, preventing potential side reactions and improving yield.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Scientist's Rationale: The elevated temperature is necessary to overcome the activation energy for the conversion of the hydroxyl group to the chloride. Monitoring by TLC ensures the reaction is stopped once the starting material is fully consumed, preventing degradation of the product.
-
-
Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Scientist's Rationale: This step quenches the reaction and hydrolyzes the excess POCl₃ to phosphoric acid. The extreme caution is necessary due to the violent reaction between POCl₃ and water.
-
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer multiple times with ethyl acetate.
-
Scientist's Rationale: Neutralization ensures the purine product, which can be protonated in strong acid, is in its free base form, making it extractable into an organic solvent. Multiple extractions maximize the recovery of the product.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure 8-Chloro-9H-purine.
Chemical Reactivity and Applications in Drug Discovery
The true value of 8-Chloro-9H-purine lies in its reactivity. The C8-Cl bond is susceptible to nucleophilic aromatic substitution (SₙAr), a cornerstone reaction in medicinal chemistry[13][14]. This allows for the facile introduction of a wide array of functional groups at this position.
Nucleophilic Substitution at C8
The electron-deficient nature of the purine ring system facilitates the attack of nucleophiles at the C8 position, leading to the displacement of the chloride ion[15]. Weaker bases are generally better leaving groups, making chloride an effective one in this context[15]. This reaction is the primary reason 8-Chloro-9H-purine is a sought-after building block.
Sources
- 1. chembk.com [chembk.com]
- 2. 17587-87-0|8-Chloro-9H-purine|BLD Pharm [bldpharm.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purine(120-73-0) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. jchps.com [jchps.com]
- 10. pertanika.upm.edu.my [pertanika.upm.edu.my]
- 11. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis method of 6-chloropurine - Eureka | Patsnap [eureka.patsnap.com]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. byjus.com [byjus.com]
